molecular formula C12H15N3O B14565619 2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- CAS No. 61324-70-7

2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl-

Cat. No.: B14565619
CAS No.: 61324-70-7
M. Wt: 217.27 g/mol
InChI Key: SJYWHHUUNIGPEF-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are known for their versatile biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- can be achieved through several methods. One common approach involves the condensation of amino acid esters, amino alcohols, and chiral amines via photooxygenation . Another method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 5-[(2-aminoethyl)amino]-3,4-dihydro-4-phenyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61324-70-7

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(2-aminoethylimino)-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H15N3O/c13-6-7-14-12-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15,16)

InChI Key

SJYWHHUUNIGPEF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NCCN)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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